4-(Carbamoylmethyl-amino)-benzoic acid methyl ester CAS number and molecular weight
4-(Carbamoylmethyl-amino)-benzoic acid methyl ester CAS number and molecular weight
Executive Summary
In the landscape of rational drug design and medicinal chemistry, bifunctional scaffolds play a pivotal role in hit-to-lead optimization. 4-(Carbamoylmethyl-amino)-benzoic acid methyl ester (CAS: 923137-65-9) is a highly versatile synthetic intermediate. By combining the lipophilic core of a methyl benzoate with the hydrogen-bonding capacity of a terminal acetamide group, this compound serves as an ideal pharmacophore for targeting complex protein binding pockets, such as kinase hinge regions and protease active sites.
This technical guide provides an in-depth analysis of its physicochemical properties, structural mechanics, and a field-proven, self-validating methodology for its synthesis and characterization.
Chemical Identity & Quantitative Profiling
Understanding the fundamental properties of this scaffold is critical for predicting its behavior in both synthetic reactions and biological assays. The esterification of the free acid—4-[(carbamoylmethyl)amino]benzoic acid (CAS 86364-40-1)[1]—significantly alters its partition coefficient, making the methyl ester highly favorable for passive membrane permeability.
| Property | Value |
| Chemical Name | 4-(Carbamoylmethyl-amino)-benzoic acid methyl ester |
| IUPAC Name | Methyl 4-[(2-amino-2-oxoethyl)amino]benzoate |
| CAS Registry Number | 923137-65-9 |
| Molecular Formula | C₁₀H₁₂N₂O₃ |
| Molecular Weight | 208.22 g/mol |
| Monoisotopic Mass | 208.0848 Da |
| Topological Polar Surface Area (TPSA) | 81.4 Ų[2] |
| Hydrogen Bond Donors | 2 (Secondary amine, Primary amide) |
| Hydrogen Bond Acceptors | 3 (Ester carbonyl, Amide carbonyl, Ester oxygen) |
Structural Mechanics & Reactivity Profile
The utility of 4-(Carbamoylmethyl-amino)-benzoic acid methyl ester lies in the precise causality of its structural elements:
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The Methyl Ester Motif: Unlike its free carboxylic acid counterpart[1], the methyl ester masks the negative charge at physiological pH. This reduction in polarity keeps the TPSA at an optimal 81.4 Ų[2], well within Lipinski’s Rule of Five, thereby enhancing intracellular accumulation during in vitro assays.
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The Carbamoylmethyl Appendage: The -CH₂-C(=O)NH₂ group acts as a bidentate anchor. The methylene bridge provides critical rotational freedom, allowing the primary amide to dynamically orient itself to act as both a hydrogen bond donor and acceptor within target protein pockets.
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Electronic Conjugation: The secondary amine lone pair is partially delocalized into the electron-withdrawing para-ester aromatic system. This reduces the nucleophilicity of the amine, which prevents unwanted side reactions (such as over-alkylation) during library synthesis.
Experimental Methodology: Synthesis & Isolation
The following step-by-step protocol details the N -alkylation of methyl 4-aminobenzoate to yield the target compound. Every reagent and condition is selected based on specific mechanistic causality.
Reagents Required:
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Methyl 4-aminobenzoate (CAS: 619-45-4) – 1.0 equivalent
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2-Bromoacetamide (CAS: 683-57-8) – 1.1 equivalents
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N,N -Diisopropylethylamine (DIPEA) – 2.0 equivalents
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Anhydrous N,N -Dimethylformamide (DMF)
Step-by-Step Protocol:
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Reaction Initialization: Dissolve 1.0 eq of methyl 4-aminobenzoate in anhydrous DMF (0.5 M concentration). Causality: DMF is selected due to its high dielectric constant, which effectively solvates the reactants and stabilizes the polar transition state of the ensuing bimolecular nucleophilic substitution ( SN2 ) reaction.
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Base Addition: Add 2.0 eq of DIPEA to the stirring solution. Causality: DIPEA is employed as a sterically hindered, non-nucleophilic base. Unlike inorganic bases (e.g., K2CO3 or NaOH ) which can promote unwanted hydrolysis of the methyl ester, DIPEA selectively neutralizes the hydrobromic acid byproduct without degrading the substrate.
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Alkylation: Introduce 1.1 eq of 2-bromoacetamide dropwise. Heat the reaction mixture to 80°C under an inert nitrogen atmosphere for 12 hours. Causality: The nitrogen atmosphere prevents oxidative degradation of the aniline derivative at elevated temperatures.
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Aqueous Workup: Cool the mixture to room temperature, dilute with a 3-fold volume of Ethyl Acetate (EtOAc), and wash sequentially with distilled water (3x) and saturated brine (1x). Causality: EtOAc provides optimal partitioning for the target ester. The aggressive aqueous washes are critical to forcefully partition the highly water-soluble DMF and unreacted 2-bromoacetamide into the aqueous phase, preventing co-elution during chromatography.
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Purification: Dry the organic layer over anhydrous Na2SO4 , concentrate in vacuo, and purify via silica gel flash chromatography using a Hexane/Ethyl Acetate gradient.
Self-Validating Analytical Characterization
To ensure the integrity and trustworthiness of the synthesized batch, the protocol mandates a self-validating analytical checkpoint. The reaction is considered successful only if the following orthogonal data points are met:
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LC-MS (ESI+): The presence of the target is confirmed by a dominant [M+H]+ ion peak at m/z 209.09 . The complete absence of a peak at m/z 152.07 validates the total consumption of the starting material (methyl 4-aminobenzoate).
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¹H NMR (DMSO-d₆, 400 MHz): Structural connectivity is verified by observing the disappearance of the primary amine protons of the starting material. The target compound must exhibit:
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A characteristic triplet (~6.5 ppm) confirming the newly formed secondary amine.
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Two distinct singlets (~7.0 and 7.4 ppm) corresponding to the primary amide protons of the carbamoylmethyl group (split due to restricted rotation around the C-N amide bond).
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A sharp singlet (~3.7 ppm) confirming the methyl ester remains intact and was not hydrolyzed during the reaction.
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Biological Screening & Application Workflow
Once validated, 4-(Carbamoylmethyl-amino)-benzoic acid methyl ester is typically integrated into high-throughput screening (HTS) cascades. The workflow below illustrates the logical progression from chemical synthesis to lead optimization.
Figure 1: Drug discovery workflow for 4-(Carbamoylmethyl-amino)-benzoic acid methyl ester.
References
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[3] Benzoic acid, 4-amino-, methyl ester - NIST WebBook. National Institute of Standards and Technology. Available at:[Link]
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[2] Phenylmethyl N-(2-amino-2-oxoethyl)carbamate | CID 70366 - PubChem. National Institutes of Health. Available at:[Link]
